molecular formula C42H48O22 B12091360 [6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B12091360
M. Wt: 904.8 g/mol
InChI Key: CIVMKCGGDCNCEA-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. It belongs to the class of flavonoids, specifically flavonol glycosides.
  • Its chemical structure is characterized by multiple hydroxyl groups and sugar moieties attached to a chromone (flavonoid) core.
  • The compound exhibits antioxidant, anti-inflammatory, and potential anticancer properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including glycosylation and esterification reactions.

      Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve protecting groups, acid-catalyzed reactions, and purification steps.

      Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for esterification) are used.

      Major Products: The major products depend on the specific reaction conditions but often involve modified versions of the compound.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying flavonoid reactivity.

      Biology: Investigated for its antioxidant and anti-inflammatory effects.

      Industry: Limited industrial applications due to complexity.

  • Mechanism of Action

      Targets: The compound interacts with enzymes, receptors, and cellular pathways.

      Antioxidant: Scavenges free radicals, protecting cells from oxidative damage.

      Anti-Inflammatory: Modulates inflammatory pathways.

      Cancer: May inhibit tumor growth via multiple mechanisms.

  • Comparison with Similar Compounds

      Uniqueness: Its complex structure sets it apart from simpler flavonoids.

      Similar Compounds: Other flavonol glycosides, such as quercetin and kaempferol, share similarities.

    : Example reference. : Another reference. : Yet another reference.

    Properties

    Molecular Formula

    C42H48O22

    Molecular Weight

    904.8 g/mol

    IUPAC Name

    [6-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

    InChI

    InChI=1S/C42H48O22/c1-57-23-10-16(2-8-19(23)45)3-9-28(48)58-15-27-33(51)35(53)38(56)42(63-27)62-25-12-24-29(20(46)11-22(60-24)17-4-6-18(44)7-5-17)34(52)30(25)39-40(36(54)32(50)26(13-43)61-39)64-41-37(55)31(49)21(47)14-59-41/h2,4-8,10-12,21,26-27,31-33,35-45,47,49-56H,3,9,13-15H2,1H3

    InChI Key

    CIVMKCGGDCNCEA-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=CC(=C1)CCC(=O)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O

    Origin of Product

    United States

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